4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes a morpholinopyrimidine moiety, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and a benzenesulfonamide group, which is known for its role in various pharmacological activities .
Preparation Methods
The synthesis of 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 6-morpholinopyrimidine with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives and sulfonamide analogs .
Scientific Research Applications
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that prevent their activity and reduce the production of pro-inflammatory mediators .
Comparison with Similar Compounds
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide can be compared with other morpholinopyrimidine derivatives, such as:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also exhibits anti-inflammatory properties but has different substituents on the pyrimidine ring.
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity, this compound has a different pharmacological profile compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-ethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-2-15-3-5-16(6-4-15)27(23,24)21-7-10-26-18-13-17(19-14-20-18)22-8-11-25-12-9-22/h3-6,13-14,21H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMFYFLMHKEFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.